2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester

Description

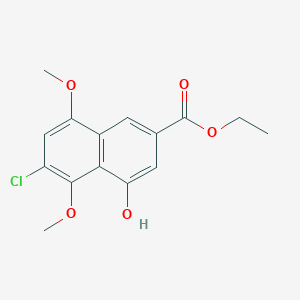

The compound 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester is a naphthalene derivative characterized by multiple functional groups. Its molecular formula is C₁₆H₁₅ClO₅, with a molecular weight of approximately 322.74 g/mol. The structure features a naphthalene backbone substituted with:

- A chloro group at position 6,

- A hydroxy group at position 4,

- Methoxy groups at positions 5 and 8,

- An ethyl ester at the carboxylic acid position (C-2).

The compound’s structural complexity suggests applications in pharmaceutical intermediates or materials science, though further research is needed to confirm these uses .

Properties

Molecular Formula |

C15H15ClO5 |

|---|---|

Molecular Weight |

310.73 g/mol |

IUPAC Name |

ethyl 6-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H15ClO5/c1-4-21-15(18)8-5-9-12(19-2)7-10(16)14(20-3)13(9)11(17)6-8/h5-7,17H,4H2,1-3H3 |

InChI Key |

AJGWUAPUTKJZAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)C(=C(C=C2OC)Cl)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: Halogenation and nitration reactions can introduce additional substituents on the naphthalene ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions.

Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following structurally related compounds highlight key differences in substituent positions and functional groups:

Functional Group Impact

- Chloro vs. Methoxy vs. This distinction may influence reactivity in cross-coupling reactions or binding affinity in biological systems .

- Ester Variations : The ethyl ester group in the target compound offers intermediate hydrophobicity compared to methyl esters (e.g., methyl 2-naphthalenecarboxylate in ), which are more volatile, or bulky silyl-protected esters (), which hinder hydrolysis .

Research Findings and Data Gaps

- Synthetic Routes: Limited evidence exists on the synthesis of the target compound. Comparative studies with analogues suggest that regioselective chlorination (e.g., at C-6 vs. C-7) remains a challenge .

- Biological Activity: No direct data on the target compound’s bioactivity are provided.

- Analytical Methods : Techniques like HSCCC () and X-ray crystallography (via SHELX programs, ) could resolve its purification and structural confirmation.

Biological Activity

2-Naphthalenecarboxylic acid, 6-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester (CAS No. 147589-46-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with multiple functional groups that contribute to its biological activity:

- Chemical Formula : C15H15ClO5

- Molecular Weight : 304.73 g/mol

- Functional Groups : Carboxylic acid, ether, and chloro substituents.

Research indicates that compounds similar to 2-naphthalenecarboxylic acid derivatives often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymes : Many naphthalene derivatives act as enzyme inhibitors. For instance, studies on related compounds have shown that they can inhibit anti-apoptotic proteins such as Mcl-1, which is important in cancer cell survival .

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances the antioxidant capacity of the compound, potentially offering protective effects against oxidative stress .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Its structural analogs have demonstrated selective cytotoxicity against tumorigenic cells, suggesting that this compound may share similar properties .

Biological Activity Data

The following table summarizes key biological activity data related to the compound and its derivatives:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of naphthalene derivatives, the ethyl ester of 2-naphthalenecarboxylic acid was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, supporting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

A structure-based drug design approach revealed that modifications to the naphthalene scaffold could enhance binding affinity to Mcl-1. The ethyl ester variant demonstrated promising Ki values in enzyme inhibition assays, indicating potential therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.